molecular formula C8H6ClN3O2 B11892567 Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B11892567
M. Wt: 211.60 g/mol
InChI Key: QHIGTDXJKBXYJD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a methyl ester group at the 6-position and a chlorine atom at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound . The reaction conditions often involve the use of catalysts such as copper chloride and bases like potassium carbonate in solvents such as dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and dimethylformamide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
  • 2,4-Dichloro-6-methylpyrimidine
  • Pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable candidate for drug development .

Biological Activity

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula: C₈H₆ClN₃O₂
  • Molecular Weight: 211.61 g/mol
  • CAS Number: 2089277-65-4

The compound exhibits significant biological activity through various mechanisms, primarily by inhibiting specific kinases involved in cell cycle regulation and apoptosis. The inhibition of cyclin-dependent kinases (CDKs) is particularly notable, which plays a crucial role in cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound displays potent anticancer activity across several cancer cell lines. For instance:

  • In Vitro Studies: The compound was tested against various cancer cell lines, showing an average growth inhibition (GI%) of approximately 43.9% across 56 different lines. Specific IC₅₀ values for CDK2 and TRKA inhibition ranged from 0.09 to 1.58 µM, indicating strong inhibitory effects .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. In studies involving HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Variations in substituents on the pyrrolopyrimidine scaffold significantly influence its potency:

CompoundIC₅₀ (CDK2)IC₅₀ (TRKA)Comments
This compound0.78 µM0.98 µMStrong dual inhibition
Compound X (similar structure)0.55 µM0.57 µMHigher potency observed
Compound Y (different substituent)1.06 µM0.96 µMModerate potency

Case Studies

  • Renal Carcinoma Cell Line Study:
    • Compounds derived from the same scaffold were evaluated against renal carcinoma cell line RFX 393, which has high expression levels of CDK2 and TRKA.
    • Results indicated that this compound exhibited significant cytotoxicity with an IC₅₀ value lower than many reference compounds .
  • Cell Cycle Analysis:
    • The compound was shown to cause G0-G1 phase arrest in treated cells, with a notable increase in cell population at this phase compared to controls.
    • This suggests a mechanism where the compound halts cell cycle progression, thereby inhibiting cancer cell proliferation .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-6(11-5)3-10-8(9)12-4/h2-3,11H,1H3

InChI Key

QHIGTDXJKBXYJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=NC=C2N1)Cl

Origin of Product

United States

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